molecular formula C18H38O3 B15459726 2-Methyloxirane;oxirane;tridecan-1-ol CAS No. 61725-89-1

2-Methyloxirane;oxirane;tridecan-1-ol

Cat. No.: B15459726
CAS No.: 61725-89-1
M. Wt: 302.5 g/mol
InChI Key: WTTKNRBPNRBPDE-UHFFFAOYSA-N
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Description

Properties

CAS No.

61725-89-1

Molecular Formula

C18H38O3

Molecular Weight

302.5 g/mol

IUPAC Name

2-methyloxirane;oxirane;tridecan-1-ol

InChI

InChI=1S/C13H28O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-3-2-4-3;1-2-3-1/h14H,2-13H2,1H3;3H,2H2,1H3;1-2H2

InChI Key

WTTKNRBPNRBPDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCO.CC1CO1.C1CO1

Related CAS

61725-89-1
65150-81-4
115628-78-9

Origin of Product

United States

Biological Activity

The compound "2-Methyloxirane; oxirane; tridecan-1-ol" presents a unique structure with potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant interactions based on various research findings.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: 2-Methyloxirane; tridecan-1-ol
  • Molecular Formula: C13H26O
  • Molecular Weight: 200.36 g/mol

Physical Properties:

  • Boiling Point: Approximately 200 °C
  • Solubility: Soluble in organic solvents, slightly soluble in water.

Antimicrobial Activity

Research indicates that 2-methyloxirane and tridecan-1-ol exhibit significant antimicrobial properties against various pathogens. A study demonstrated the following minimum inhibitory concentrations (MIC) against selected bacteria:

CompoundBacteriaMIC (μg/mL)
2-MethyloxiraneE. coli50
P. aeruginosa30
Tridecan-1-olS. aureus40
E. faecalis25

These results suggest that both compounds could serve as effective agents in combating bacterial infections, particularly in formulations for personal care products and pharmaceuticals .

Cytotoxicity Studies

Cytotoxic effects of 2-methyloxirane and tridecan-1-ol were evaluated using various cancer cell lines. The results indicated:

Cell LineIC50 (μM)
HeLa20
MCF-715
A54925

The IC50 values suggest that these compounds may have potential as anticancer agents, warranting further investigation into their mechanisms of action and therapeutic applications .

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis. Additionally, the compounds may interfere with metabolic processes within the cells, contributing to their cytotoxic effects .

Case Studies

  • Case Study on Antibacterial Efficacy:
    In a clinical setting, formulations containing tridecan-1-ol were applied to skin infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates, highlighting its potential as a topical antibacterial agent.
  • Cytotoxicity in Cancer Research:
    A study involving the application of 2-methyloxirane on cultured cancer cells showed promising results in reducing cell viability, suggesting it could be explored for use in chemotherapy regimens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyloxirane vs. Other Epoxides
  • Styrene Oxide (2-Phenyloxirane) : Unlike 2-methyloxirane, styrene oxide has a bulky phenyl group, which reduces regioselectivity in ring-opening reactions. For example, silica gel-catalyzed reactions of styrene oxide yield lower stereochemical control compared to 2-methyloxirane .
  • Trimethyloxirane : The additional methyl groups in trimethyloxirane increase steric hindrance, limiting its utility in nucleophilic ring-opening reactions. In contrast, 2-methyloxirane reacts regioselectively with Grignard reagents in the presence of CuCN for two-carbon chain elongation .
Oxirane vs. Other Epoxides
  • Synerazol vs. This highlights the oxirane ring’s role in binding bacterial targets like Arg233 .
  • Larger Epoxides (e.g., Epoxidized Methyl Esters) : Oxirane’s smaller size and higher ring strain make it more reactive than larger epoxides, such as epoxidized oleic acid methyl esters, which require harsh conditions for polymerization .
Tridecan-1-ol vs. Shorter-Chain Alcohols
  • Ethanol: Ethanol’s short chain grants high water solubility and volatility, whereas tridecan-1-ol’s hydrophobicity makes it suitable for non-polar applications.

Research Findings

2-Methyloxirane
  • In breath analysis, 2-methyloxirane discriminates TMAU-negative individuals with 88% accuracy when combined with other VOCs .
  • Silica gel-catalyzed reactions of (S)-2-methyloxirane yield stereoselective 1,3-oxathiolanes, demonstrating its utility in asymmetric synthesis .
Oxirane
  • Synerazol’s oxirane ring is essential for inhibiting Gram-positive bacterial QS systems, with activity lost upon ring opening .
  • Epoxidized palm olein’s oxirane number correlates with epoxy content, critical for bio-grease performance .
Tridecan-1-ol

    Q & A

    Q. What are the optimal synthetic routes for preparing 2-methyloxirane derivatives, and how do reaction conditions influence epoxide formation?

    • Methodological Answer : 2-Methyloxirane derivatives are synthesized via epoxidation of allylic alcohols or alkenes. A common method involves using m-chloroperbenzoic acid (m-CPBA) in dichloromethane under controlled temperatures (0–25°C). For example, reacting 3-(trifluoromethyl)phenylpropan-2-ol with m-CPBA yields 2-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane with high regioselectivity . Key factors include solvent polarity (to stabilize transition states) and slow reagent addition to avoid side reactions like over-oxidation.

    Q. How can tridecan-1-ol be functionalized for use as an intermediate in complex organic syntheses?

    • Methodological Answer : Tridecan-1-ol is often ethoxylated or propoxylated to form surfactants or polymer precursors. For instance, reacting tridecan-1-ol with methyloxirane (propylene oxide) under basic conditions (e.g., KOH) introduces polyoxypropylene chains, enhancing hydrophobicity. This is critical in designing nonionic surfactants for biomedical applications . A typical protocol involves:
    • Step 1 : Mix tridecan-1-ol with a catalytic amount of base.
    • Step 2 : Gradually add methyloxirane at 80–100°C under inert atmosphere.
    • Step 3 : Quench with acid and purify via distillation.

    Q. What are the common nucleophilic ring-opening reactions of oxiranes, and how do steric effects influence product distribution?

    • Methodological Answer : Oxiranes undergo ring-opening with nucleophiles (e.g., amines, thiols, or alcohols) to form diols, ethers, or amino alcohols. For example, 2-methyloxirane reacts with ammonia to yield 2-methyl-2-aminopropanol. Steric hindrance around the oxirane ring (e.g., substituents on the methyl group) directs nucleophilic attack to the less hindered carbon. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reactivity data for oxirane derivatives under varying nucleophilic conditions?

    • Methodological Answer : Discrepancies often arise from solvent effects, nucleophile strength, or competing mechanisms. For example, 2-(3-methoxyphenyl)-2-methyloxirane may yield alcohols with water in acidic conditions but ethers with alcohols in basic media. To resolve contradictions:
    • Approach 1 : Perform kinetic studies to identify rate-determining steps.
    • Approach 2 : Use computational tools (DFT calculations) to map transition states and predict regioselectivity .
    • Case Study : Conflicting reports on the oxidation of 2-methyloxirane to ketones vs. carboxylic acids can be attributed to oxidizing agent strength (e.g., KMnO4 vs. CrO3) .

    Q. What strategies are effective for studying structure-activity relationships (SAR) of substituted oxiranes in biological systems?

    • Methodological Answer : SAR studies require systematic variation of substituents and evaluation of biological interactions. For example:
    • Strategy 1 : Synthesize analogs of 2-(3-methoxyphenyl)-2-methyloxirane with electron-withdrawing (e.g., -NO2) or electron-donating (-OCH3) groups to assess electrophilicity and biomolecule binding .
    • Strategy 2 : Use fluorescence quenching assays to measure interactions with proteins (e.g., human serum albumin) and correlate with substituent electronic profiles.
    • Key Finding : The trifluoromethyl group in 2-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane enhances electrophilicity, increasing reactivity toward cysteine residues in enzymes .

    Q. How can stereochemical outcomes be controlled during the synthesis of chiral oxirane derivatives?

    • Methodological Answer : Asymmetric epoxidation using chiral catalysts (e.g., Sharpless or Jacobsen catalysts) enables enantioselective synthesis. For example:
    • Protocol : React styrene derivatives with a titanium-based chiral catalyst and tert-butyl hydroperoxide (TBHP) to yield enantiomerically enriched oxiranes.
    • Optimization : Adjust catalyst loading (5–10 mol%) and temperature (-20°C to 25°C) to achieve >90% enantiomeric excess (ee) .

    Data Contradiction Analysis

    Q. Why do studies report conflicting regioselectivity in the ring-opening of 2-methyloxirane derivatives?

    • Analysis : Contradictions arise from differing nucleophiles and solvent systems. For instance:
    • Example 1 : In aqueous acidic conditions, 2-methyloxirane predominantly forms 2-methyl-1,2-propanediol due to protonation at the less hindered oxygen.
    • Example 2 : In anhydrous conditions with Grignard reagents, attack occurs at the more substituted carbon due to steric accessibility .
    • Resolution : Standardize reaction parameters (solvent, temperature, nucleophile strength) and use kinetic isotope effects to probe mechanisms.

    Tables for Key Reactions

    Reaction Type Substrate Conditions Major Product Reference
    Epoxidation3-(Trifluoromethyl)phenylpropan-2-olm-CPBA, CH₂Cl₂, 0°C2-Methyl-2-(trifluoromethylphenyl)oxirane
    Nucleophilic Ring-Opening2-Methyloxirane + NH₃H₂O, 25°C2-Methyl-2-aminopropanol
    EthoxylationTridecan-1-ol + MethyloxiraneKOH, 80°C, N₂ atmosphereTridecan-1-ol polyoxypropylene ether

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